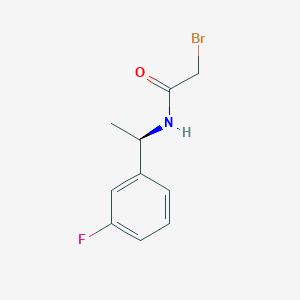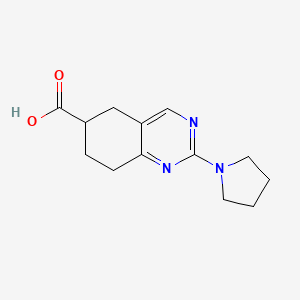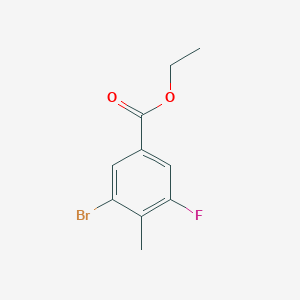
3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is a chemical compound belonging to the class of benzaldehydes, which are characterized by the presence of a benzene ring attached to an aldehyde group. This compound is particularly notable for its pyrazole moiety, a five-membered heterocyclic ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological effects and applications in medicinal chemistry, making this compound of significant interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde typically involves the following steps:
Condensation Reaction: The starting materials, 3-methylbenzaldehyde and 1-methyl-1H-pyrazol-4-carbaldehyde, undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid.
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines and halides can be used in substitution reactions, often requiring a base such as triethylamine.
Major Products Formed:
Oxidation: 3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid.
Reduction: 3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)benzyl alcohol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde has several applications in scientific research, including:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives are studied for their biological activities, such as antileishmanial and antimalarial properties.
Medicine: Pyrazole derivatives are explored for their potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antileishmanial and antimalarial applications, the compound may inhibit enzymes or proteins essential for the survival of the pathogens. The exact mechanism can vary depending on the specific biological context and the derivatives involved.
Comparison with Similar Compounds
3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is compared with other similar compounds, such as:
Pyrazole derivatives: These compounds share the pyrazole ring structure but may differ in their substituents and functional groups.
Benzaldehyde derivatives: Other benzaldehydes with different substituents on the benzene ring.
Uniqueness: The presence of both the methyl group and the pyrazole ring in this compound contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.
List of Similar Compounds
1-Methyl-1H-pyrazol-4-carbaldehyde
3-Methylbenzaldehyde
Pyrazole derivatives with different substituents
Other benzaldehyde derivatives
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.
Is there anything specific you would like to know more about?
Properties
IUPAC Name |
3-methyl-4-(1-methylpyrazol-4-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-5-10(8-15)3-4-12(9)11-6-13-14(2)7-11/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKQNYRCPXXORL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-bromo-N-[(1R)-1-(4-bromophenyl)ethyl]acetamide](/img/structure/B7935967.png)











![3'-Chloro-2-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B7936045.png)

